molecular formula C18H30O2 B14363336 1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) CAS No. 90819-52-6

1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)

Cat. No.: B14363336
CAS No.: 90819-52-6
M. Wt: 278.4 g/mol
InChI Key: VHAVKRVFOHQNSM-UHFFFAOYSA-N
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Description

1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two cyclohexene rings connected via oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) typically involves the reaction of hexane-1,6-diol with cyclohexene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

    Reactants: Hexane-1,6-diol and cyclohexene.

    Catalyst: Acidic or basic catalyst to promote the reaction.

    Solvent: An organic solvent such as toluene or dichloromethane.

    Temperature: Elevated temperatures, typically around 80-100°C.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene rings to cyclohexane.

    Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) involves its interaction with molecular targets through its functional groups. The oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The cyclohexene rings provide structural stability and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohexane): Similar structure but with saturated cyclohexane rings.

    1,1’-[Hexane-1,6-diylbis(oxy)]di(benzene): Aromatic analog with benzene rings instead of cyclohexene.

Uniqueness

1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is unique due to its combination of cyclohexene rings and ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90819-52-6

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-[6-(cyclohexen-1-yloxy)hexoxy]cyclohexene

InChI

InChI=1S/C18H30O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h11,13H,1-10,12,14-16H2

InChI Key

VHAVKRVFOHQNSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OCCCCCCOC2=CCCCC2

Origin of Product

United States

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